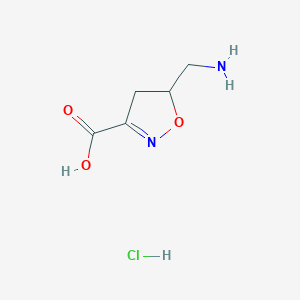
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group, a dihydro-oxazole ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazole ring structure allows for stable interactions with various biological molecules, facilitating its role in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(Methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(Ethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid .
Uniqueness
What sets 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride apart is its aminomethyl group, which enhances its reactivity and potential for forming stable complexes with biological molecules. This makes it particularly valuable in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C5H9ClN2O3 |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
5-(aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h3H,1-2,6H2,(H,8,9);1H |
InChI-Schlüssel |
HKLLSHJMDBFIIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C(=O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















